molecular formula C₁₈H₁₈ClFN₂O B1163551 (R)-Didemethyl Citalopram Hydrochloride

(R)-Didemethyl Citalopram Hydrochloride

Cat. No.: B1163551
M. Wt: 332.8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Didemethyl Citalopram Hydrochloride is a significant metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram, resulting from the N-demethylation of both methyl groups on its parent compound . This compound serves as a crucial reference standard in forensic and analytical toxicology, facilitating the accurate identification and quantification of citalopram and its metabolic pathway in post-mortem biological samples, such as tissues and fluids . In neuropharmacology research, it is an essential tool for investigating the complex metabolism and pharmacokinetics of citalopram, including studies on stereoselective metabolism, as citalopram is administered as a racemic mixture . Researchers utilize (R)-Didemethyl Citalopram to elucidate the full pharmacological profile and biotransformation processes of SSRIs, contributing to a deeper understanding of their efficacy and safety. Its application is confined strictly to non-clinical laboratory investigations.

Properties

Molecular Formula

C₁₈H₁₈ClFN₂O

Molecular Weight

332.8

Synonyms

(1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile Hydrochloride (-)-(R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran_x000B_-5-carbonitrile Hydrochloride;  (R)-Didesmethylcitalopram Hydrochloride; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Citalopram Hydrochloride

  • CAS : 59729-33-8
  • Molecular Formula : C₂₀H₂₂ClFN₂O
  • Molecular Weight : 361.84 g/mol
  • Pharmacological Activity : As the parent SSRI, citalopram potently inhibits SERT, increasing synaptic serotonin levels. It is administered as a racemic mixture, though the (S)-enantiomer (escitalopram) is primarily responsible for therapeutic effects .
  • Key Difference : (R)-Desmethyl citalopram has 10–20% lower SERT affinity than citalopram due to structural modifications .

Demethyl-Citalopram Hydrochloride

  • CAS : 97743-99-2
  • Molecular Formula : C₁₉H₂₀ClFN₂O
  • Molecular Weight : 346.83 g/mol
  • Pharmacological Activity : A primary metabolite of citalopram, formed via demethylation. It retains partial SERT inhibition but is less clinically significant due to rapid further metabolism to didemethyl derivatives .
  • Key Difference : Retains one methyl group on the amine, unlike (R)-desmethyl citalopram, which lacks both methyl groups in its fully demethylated form .

Rac-Didemethyl Citalopram Hydrochloride

  • CAS : 1189694-81-2
  • Molecular Formula : C₁₈H₁₈ClFN₂O
  • Molecular Weight : 332.84 g/mol
  • Pharmacological Activity : A secondary metabolite with both methyl groups removed from the parent amine. It exhibits negligible SERT affinity, primarily serving as an excretion product .
  • Key Difference : The racemic didemethyl form lacks therapeutic activity, contrasting with (R)-desmethyl citalopram’s residual SERT inhibition .

N-Desmethyl Escitalopram

  • CAS : 144025-14-9
  • Molecular Formula : C₁₉H₂₀ClFN₂O
  • Pharmacological Activity : A metabolite of escitalopram (the active S-enantiomer of citalopram). It shares structural similarities with (R)-desmethyl citalopram but originates from a more potent enantiomer .
  • Key Difference : N-Desmethyl escitalopram is derived from escitalopram, which has 30–50% higher SERT affinity than racemic citalopram .

Data Table: Comparative Analysis

Compound CAS Number Molecular Formula Molecular Weight (g/mol) SERT Inhibition Potency Role in Therapy
Citalopram Hydrochloride 59729-33-8 C₂₀H₂₂ClFN₂O 361.84 High Parent drug (SSRI)
(R)-Desmethyl Citalopram HCl 144010-85-5 C₁₉H₂₀ClFN₂O 330.84 Moderate Active metabolite
Rac-Didemethyl Citalopram HCl 1189694-81-2 C₁₈H₁₈ClFN₂O 332.84 Low/None Excretion metabolite
Demethyl-Citalopram HCl 97743-99-2 C₁₉H₂₀ClFN₂O 346.83 Low Intermediate metabolite

Research Findings

Metabolic Pathway: Citalopram undergoes hepatic demethylation via CYP3A4/2C19, producing desmethyl and didemethyl metabolites. (R)-Desmethyl citalopram is a minor metabolite but contributes to prolonged serotoninergic effects .

Activity Comparison: Citalopram (IC₅₀ for SERT): ~1.5 nM . (R)-Desmethyl citalopram: IC₅₀ ~15–20 nM (10-fold reduction) . Rac-Didemethyl citalopram: No significant SERT activity .

Clinical Relevance : While (R)-desmethyl citalopram is less potent, its accumulation in long-term therapy may influence side effects (e.g., QT prolongation) due to interactions with cardiac ion channels .

Preparation Methods

Cyanide Exchange and Subsequent Purification

A foundational method involves cyanide exchange reactions starting from halogenated intermediates. For instance, 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran undergoes nucleophilic substitution with cyanide sources (e.g., CuCN or KCN) in aprotic solvents like dimethylformamide (DMF) at 80–120°C. This step yields the racemic didemethyl citalopram base, which is subsequently treated with acetyl chloride or acetic anhydride to acetylate residual desmethyl impurities. Acid/base washing followed by crystallization in ethanol/water mixtures achieves >98% purity.

Dynamic Resolution of Racemic Didesmethylcitalopram

Enantiomeric enrichment is achieved via dynamic resolution using chiral acids. Racemic didesmethylcitalopram is dissolved in acetonitrile and reacted with enantiopure tartaric acid derivatives to form diastereomeric salts. Crystallization at −5°C to 5°C selectively precipitates the (R)-enantiomer salt, which is hydrolyzed with aqueous NaOH and extracted into dichloromethane. Final hydrochloride formation employs gaseous HCl in diethyl ether, yielding (R)-didemethyl citalopram hydrochloride with ≤0.5% S-enantiomer contamination.

Key Reaction Parameters and Optimization

Solvent Systems and Temperature Control

Optimal solvents for cyanide exchange include DMF and N-methylpyrrolidone (NMP), which stabilize transition states and prevent side reactions. Dynamic resolution favors polar solvents like acetonitrile, enhancing diastereomer solubility differentials. Temperature critically impacts crystallization efficiency, with subambient conditions (−5°C to 5°C) improving enantiomeric excess (ee) by 15–20% compared to room-temperature processes.

Selection of Bases and Catalysts

Strong bases (e.g., KO-t-Bu) facilitate deprotonation during cyanide substitution, while milder bases (NaHCO₃) are preferred during workup to minimize decomposition. Chiral resolution employs (−)-di-p-toluoyl-D-tartaric acid, offering a 4:1 diastereomeric excess (de) over other resolving agents.

Purification Techniques and Impurity Management

Step Technique Conditions Impurity Reduction
AcetylationReflux in acetic anhydride80°C, 2 hrDesmethyl: 95%↓
CrystallizationEthanol/water (3:1)0°C, 12 hrTotal impurities: 98%↓
Diastereomer separationChiral acid precipitation−5°C, 3 hrS-enantiomer: 99.5%↓

Post-reaction mixtures are washed with 1M HCl to remove unreacted amines, followed by sodium thiosulfate to quench excess cyanide. Final recrystallization in ethyl acetate/heptane achieves pharmaceutical-grade purity.

Comparative Analysis of Synthetic Routes

The cyanide exchange route offers scalability (batch sizes >100 kg) but requires stringent impurity control, whereas dynamic resolution provides superior ee (>99%) at the expense of higher solvent consumption. Hybrid approaches combining enzymatic resolution with chemical methylation are emerging but remain patent-restricted.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effective cyanide sources (e.g., NaCN over CuCN) and solvent recovery systems. Continuous-flow reactors reduce reaction times by 40% compared to batch processes, though regulatory approval for novel equipment remains pending .

Q & A

Q. What are the recommended methods for synthesizing and characterizing (R)-Didemethyl Citalopram Hydrochloride?

The synthesis of (R)-Didemethyl Citalopram Hydrochloride involves chiral resolution of precursors or enantioselective synthesis. Common protocols include:

  • Chiral chromatography : Separation of enantiomers using chiral stationary phases (e.g., cellulose-based columns) to isolate the (R)-enantiomer from racemic mixtures .
  • Stereoselective alkylation : Use of chiral catalysts to control stereochemistry during key synthetic steps .
    Characterization requires NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and purity, HPLC for enantiomeric excess determination (e.g., using a Chiralpak® column), and mass spectrometry for molecular weight validation. Residual solvents and impurities should be quantified per USP guidelines .

Q. What analytical techniques are suitable for quantifying (R)-Didemethyl Citalopram Hydrochloride in biological matrices?

  • HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) for baseline separation. Detection at 240 nm is typical for citalopram derivatives .
  • LC-MS/MS : Enhances sensitivity for low-concentration detection in plasma or tissue homogenates. Electrospray ionization (ESI) in positive mode with transitions specific to m/z 347→154 (for (R)-Didemethyl Citalopram) is recommended .
  • Validation parameters : Include linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) per ICH guidelines .

Advanced Research Questions

Q. How do metabolic pathways of (R)-Didemethyl Citalopram Hydrochloride differ from its parent compound, citalopram, in preclinical models?

(R)-Didemethyl Citalopram is a major metabolite of citalopram, formed via CYP2C19/3A4-mediated demethylation . Key differences include:

  • Reduced serotonin reuptake inhibition : The (R)-enantiomer exhibits ~10-fold lower affinity for serotonin transporters (SERT) compared to (S)-citalopram .
  • Pharmacokinetic variability : In CYP2C19 poor metabolizers, plasma levels of (R)-Didemethyl Citalopram increase by 40–60%, necessitating dose adjustments in translational studies .
  • Experimental design : Use hepatocyte incubation assays (human/rat) to quantify metabolite formation and microsomal stability tests to assess clearance rates .

Q. What strategies resolve contradictions in data on the enantiomer-specific efficacy of (R)-Didemethyl Citalopram Hydrochloride?

Discrepancies in efficacy studies often arise from:

  • Chiral impurity bias : Cross-contamination with (S)-enantiomers >1% can skew results. Validate purity via circular dichroism or chiral HPLC .
  • Model selection : Rodent models may not fully replicate human CYP2C19 polymorphisms. Use humanized CYP2C19 transgenic mice for translational relevance .
  • Statistical approaches : Apply Bayesian meta-analysis to reconcile conflicting in vitro/in vivo data, weighting studies by sample size and methodological rigor .

Q. How can researchers optimize impurity profiling for (R)-Didemethyl Citalopram Hydrochloride under USP/EP guidelines?

Critical impurities include:

Impurity NameCAS NumberAcceptable Limit (USP)
Rac-Didemethyl Citalopram1189694-81-2≤0.15%
Descyano Citalopram64169-39-7≤0.10%
N-Oxide derivatives917482-45-2≤0.20%

Methodology:

  • Gradient HPLC : Use a Zorbax SB-C18 column (4.6 × 150 mm, 3.5 µm) with 0.1% TFA in water/acetonitrile. Monitor at 210 nm .
  • Forced degradation studies : Expose the compound to heat (60°C), acid (0.1N HCl), and oxidative (H₂O₂) conditions to identify degradation products .

Q. What experimental frameworks assess the chirality-dependent neuropharmacological effects of (R)-Didemethyl Citalopram Hydrochloride?

  • In vitro binding assays : Compare SERT, NET, and DAT inhibition using radiolabeled ligands (e.g., [³H]paroxetine) in HEK293 cells expressing human transporters .
  • Behavioral models : Test antidepressant-like effects in tail suspension tests (TST) and forced swim tests (FST) in mice, controlling for enantiomer-specific locomotor effects .
  • Electrophysiology : Measure 5-HT autoreceptor sensitivity in dorsal raphe nucleus slices using patch-clamp techniques .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.